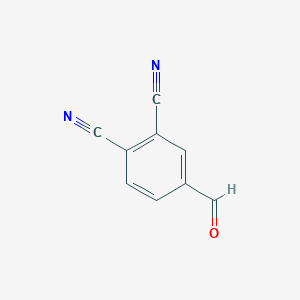

4-Formylphthalonitrile

Description

Contextualization as a Versatile Synthetic Precursor

The versatility of 4-formylphthalonitrile stems from the distinct reactivity of its functional groups. The aldehyde group can readily participate in a wide range of chemical transformations, including condensations, oxidations, and reductions, allowing for the introduction of various substituents and molecular extensions. Simultaneously, the two nitrile groups are precursors to the formation of phthalocyanine (B1677752) macrocycles, a class of compounds with remarkable electronic and optical properties. datapdf.com This dual reactivity allows chemists to first modify the aldehyde and then proceed with the phthalocyanine synthesis, or vice versa, offering a high degree of control over the final molecular architecture.

Significance in Functionalized Phthalonitrile (B49051) Chemistry

Functionalized phthalonitriles are essential for the synthesis of tailored phthalocyanines with specific properties. researchgate.netiaea.org The introduction of functional groups onto the phthalonitrile backbone allows for the fine-tuning of the resulting phthalocyanine's solubility, aggregation behavior, and electronic characteristics. This compound is a key player in this field as the aldehyde group serves as a convenient handle for introducing a wide variety of functionalities. mjcce.org.mk For instance, the aldehyde can be converted into an oxime, a Schiff base, or an alcohol, each providing a different set of properties and further reactive sites for subsequent modifications. ru.nlisuct.ru This ability to create a diverse library of functionalized phthalonitriles from a single starting material underscores the importance of this compound in this area of research. unesp.br

Role as a Key Molecular Building Block in Complex Molecular Architectures

The unique combination of a reactive aldehyde and a phthalonitrile unit makes this compound an invaluable building block for the construction of intricate molecular architectures. tue.nlnih.govmdpi.com It serves as a linchpin in the synthesis of multi-component systems, such as donor-acceptor dyads and triads, which are of great interest for applications in molecular electronics and artificial photosynthesis. datapdf.com For example, the aldehyde can be used to link the phthalonitrile unit to other photo- or electroactive molecules, creating a conjugated system with specific energy and electron transfer properties. The subsequent cyclotetramerization of the phthalonitrile units then leads to the formation of a well-defined, multi-component phthalocyanine-based architecture. This bottom-up approach to constructing complex molecular systems relies heavily on the versatility and predictable reactivity of key building blocks like this compound.

| Property | Value |

| Molecular Formula | C9H4N2O |

| Molecular Weight | 156.14 g/mol |

| Boiling Point | 335.28 °C at 760 mmHg |

| Flash Point | 156.572 °C |

| Density | 1.265 g/cm³ |

| Appearance | White to yellow crystalline solid |

| CAS Number | 313228-48-7 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-formylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O/c10-4-8-2-1-7(6-12)3-9(8)5-11/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDANHFOQJAYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Formylphthalonitrile

Established Reaction Pathways

Established synthetic routes to 4-Formylphthalonitrile primarily involve the transformation of readily available precursors through oxidative or halogenation-based strategies. These methods offer reliable access to the target molecule, albeit with varying degrees of efficiency and environmental impact.

Oxidative Cleavage Routes from Vinylic Precursors

The oxidative cleavage of a vinylic precursor, such as 4-vinylphthalonitrile, represents a direct method for the introduction of a formyl group. This transformation involves the scission of the carbon-carbon double bond of the vinyl group to yield the corresponding aldehyde. While specific literature detailing the oxidative cleavage of 4-vinylphthalonitrile to this compound is not abundant, the reaction can be accomplished using established methods for the oxidative cleavage of styrenic compounds organic-chemistry.orgresearchgate.netrsc.orgorganic-chemistry.org.

One of the most common and effective methods for this transformation is ozonolysis organic-chemistry.org. In this reaction, the vinylic compound is treated with ozone (O₃) at low temperatures, typically in a solvent such as dichloromethane or methanol, to form an unstable ozonide intermediate. This intermediate is then worked up under reductive conditions to yield the aldehyde. Common reductive work-up agents include dimethyl sulfide (DMS) or triphenylphosphine (PPh₃).

Another approach involves the use of other oxidizing agents, such as potassium permanganate (KMnO₄) under controlled conditions or a two-step procedure involving dihydroxylation followed by oxidative cleavage with sodium periodate (NaIO₄) organic-chemistry.org. Ruthenium trichloride (RuCl₃) in combination with an oxidant like sodium periodate has also been shown to effectively cleave styrenes to the corresponding aldehydes organic-chemistry.org. The choice of reagent and reaction conditions is crucial to prevent over-oxidation of the resulting aldehyde to a carboxylic acid.

A summary of potential oxidative cleavage conditions is presented in the table below.

| Oxidizing Agent | Typical Conditions | Product |

| 1. O₃, CH₂Cl₂, -78 °C; 2. DMS | Reductive work-up | Aldehyde |

| 1. OsO₄ (cat.), NMO; 2. NaIO₄ | Dihydroxylation followed by cleavage | Aldehyde |

| RuCl₃ (cat.), NaIO₄ | One-pot cleavage | Aldehyde |

| KMnO₄ | Controlled temperature and pH | Aldehyde/Carboxylic acid |

Benzylic Bromination and Subsequent Amination Sequences from Methylphthalonitrile

A two-step synthetic sequence starting from 4-methylphthalonitrile provides a reliable route to this compound. This pathway involves the initial radical bromination of the benzylic methyl group, followed by conversion of the resulting benzyl bromide into the desired aldehyde.

The benzylic bromination of 4-methylphthalonitrile is typically achieved through a Wohl-Ziegler reaction wikipedia.orgthermofisher.comresearchgate.netorganic-chemistry.orgmychemblog.com. This free-radical chain reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, most commonly Azobisisobutyronitrile (AIBN) mychemblog.com. The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, under reflux conditions with initiation by heat or light wikipedia.org.

The mechanism involves the homolytic cleavage of AIBN to generate radicals, which then abstract a hydrogen atom from the methyl group of 4-methylphthalonitrile to form a resonance-stabilized benzyl radical. This radical then reacts with NBS to afford the desired 4-(bromomethyl)phthalonitrile and a succinimidyl radical, which continues the chain reaction. Careful control of the reaction conditions is necessary to minimize side reactions, such as dibromination or ring bromination.

A representative procedure for a similar substrate, 4-methylbenzonitrile, involves refluxing a solution of the starting material with NBS and a catalytic amount of AIBN in CCl₄.

| Reactant | Reagents | Solvent | Conditions | Product |

| 4-Methylphthalonitrile | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | CCl₄ | Reflux | 4-(Bromomethyl)phthalonitrile |

The user-provided outline specifies a "Reaction with Aqueous Dimethylamine." It is important to clarify that the reaction of 4-(bromomethyl)phthalonitrile with aqueous dimethylamine would result in a nucleophilic substitution to form 4-((dimethylamino)methyl)phthalonitrile, not the desired this compound.

A more chemically appropriate and established method for converting a benzyl bromide to an aldehyde is the Sommelet reaction wikipedia.org. This reaction involves the treatment of the benzyl bromide with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt wikipedia.org. Subsequent hydrolysis of this salt, typically by heating in aqueous solution or an alcohol-water mixture, yields the corresponding aldehyde wikipedia.org.

The mechanism of the Sommelet reaction involves the formation of a benzylamine intermediate, which is then oxidized by the hexamine-derived methyleneiminium species to an imine, followed by hydrolysis to the aldehyde. This method provides a mild and efficient way to achieve the desired transformation.

Multicomponent Reaction (MCR) Strategies for Functionalization

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly atom-economical and offer a straightforward approach to generating molecular diversity. This compound can serve as a key aldehyde component in various MCRs for the synthesis of highly functionalized heterocyclic systems.

Niobium Pentachloride (NbCl₅)-Mediated Functionalization

NbCl₅ has been shown to effectively catalyze the one-pot multicomponent condensation of β-naphthol, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds to produce tetrahydrobenzo[a]xanthen-11-one derivatives in good to excellent yields. In these reactions, NbCl₅ activates the aldehyde carbonyl group towards nucleophilic attack, facilitating the initial Knoevenagel condensation.

A plausible MCR involving this compound could be a three-component reaction with an active methylene compound, such as malononitrile or a β-ketoester, and a nucleophile, such as a 1,3-dicarbonyl compound or an enolizable ketone, catalyzed by NbCl₅. The reaction would likely proceed through an initial Knoevenagel condensation between this compound and the active methylene compound, followed by a Michael addition of the nucleophile to the resulting electron-deficient alkene, and subsequent cyclization and dehydration to afford a complex heterocyclic product.

The table below illustrates a general scheme for such a potential reaction.

| Aldehyde Component | Active Methylene Component | Nucleophile | Catalyst | Potential Product |

| This compound | Malononitrile | Dimedone | NbCl₅ | Functionalized Tetrahydrochromene |

| This compound | Ethyl Acetoacetate | 4-Hydroxycoumarin | NbCl₅ | Functionalized Pyrano[3,2-c]coumarin |

Integration into Phthalonitrile-Quinoline Dyad Formation

A significant application of this compound lies in its role as a precursor for the synthesis of phthalonitrile-quinoline dyads. These hybrid molecules, integrating both the phthalonitrile (B49051) and quinoline moieties, are of interest for their potential applications in materials science and medicinal chemistry. The formation of the quinoline ring system from this compound can be achieved through a modified Friedländer annulation.

The classical Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst. In the context of this compound, a strategic modification is necessary as it lacks the requisite ortho-amino group. A plausible synthetic route involves an initial Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile. This reaction leads to the formation of an intermediate with a dicyanomethylene group. Subsequent cyclization reactions can then be employed to construct the quinoline ring, resulting in a quinoline-fused phthalonitrile derivative.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is often catalyzed by bases.

Catalytic Systems in this compound Synthesis and Derivatization

The efficiency and selectivity of both the synthesis of this compound and its subsequent derivatization into phthalonitrile-quinoline dyads are heavily reliant on the choice of catalytic systems.

For the synthesis of this compound via the oxidation of 4-methylphthalonitrile, a range of oxidizing agents and catalysts can be employed. The selection of the catalyst is crucial to prevent the over-oxidation of the formyl group to a carboxylic acid.

In the derivatization of this compound for the formation of quinoline-fused systems, the catalytic conditions for the initial Knoevenagel condensation and the subsequent cyclization are critical. The Knoevenagel condensation is typically base-catalyzed. A variety of catalysts can be utilized, ranging from simple organic bases to more complex heterogeneous catalysts.

Following the Knoevenagel condensation, the cyclization to form the quinoline ring can be promoted by various catalytic systems, often involving acid catalysis to facilitate the intramolecular reactions. The choice of catalyst will depend on the specific substrate and the desired reaction conditions.

The development of efficient and reusable catalytic systems is a key area of research to enhance the sustainability and cost-effectiveness of these synthetic processes. For instance, solid acid catalysts and metal-organic frameworks (MOFs) have been explored for Friedländer-type reactions, offering advantages in terms of catalyst recovery and reuse.

Below is a table summarizing various catalytic systems that can be applied to the synthesis and derivatization of this compound based on related transformations.

| Reaction Type | Catalyst | Reagents | Product Type |

| Friedländer Annulation | Acid Catalysts (e.g., p-toluenesulfonic acid, iodine) | o-aminoaryl aldehyde/ketone, active methylene compound | Quinolines |

| Friedländer Annulation | Base Catalysts (e.g., NaOH, piperidine) | o-aminoaryl aldehyde/ketone, active methylene compound | Quinolines |

| Friedländer Annulation | Metal-Organic Frameworks (MOFs) | o-aminoaryl ketone, α-methylene carbonyl compound | Quinolines |

| Knoevenagel Condensation | Basic Heterogeneous Catalysts (e.g., biogenic carbonates) | Aldehyde, active methylene compound | α,β-unsaturated carbonyl compounds |

| Knoevenagel Condensation | Amino-functionalized MOFs | Aldehyde, active methylene compound | α,β-unsaturated carbonyl compounds |

| Quinoline Synthesis | Ruthenium NNN-pincer complex | 2-aminobenzyl alcohol, secondary alcohol, nitrile | Quinolines |

Mechanistic Investigations of 4 Formylphthalonitrile Reactions

Elucidation of Multicomponent Reaction Mechanisms

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. nih.govfrontiersin.orgorganic-chemistry.orgtcichemicals.commdpi.com Investigating the mechanisms of MCRs involving 4-formylphthalonitrile provides insights into the sequence of bond-forming and bond-breaking events.

Pericyclic reactions, such as the hetero-Diels-Alder reaction, are concerted processes that proceed through a cyclic transition state. wikipedia.org The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org A variant of this is the hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. researchgate.netmdpi.com

In the context of this compound, the formyl group can act as a dienophile in a hetero-Diels-Alder reaction. The reaction between a conjugated diene and this compound would proceed through a concerted [4+2] cycloaddition, leading to the formation of a dihydropyran ring fused to the phthalonitrile (B49051) scaffold. The mechanism is believed to involve a single, cyclic transition state with no charged intermediates. wikipedia.org The stereospecificity of the reaction, a key characteristic of concerted pericyclic reactions, would result in a predictable arrangement of substituents in the product. wikipedia.org

Table 1: Key Features of a Putative Hetero-Diels-Alder Reaction Involving this compound

| Feature | Description |

| Reaction Type | [4+2] Cycloaddition |

| Diene | A conjugated system of four π-electrons. |

| Dienophile | The formyl group (C=O) of this compound. |

| Mechanism | Concerted, single transition state. |

| Intermediate | None (a key feature of pericyclic reactions). |

| Product | A substituted dihydropyran ring fused to the phthalonitrile core. |

| Stereochemistry | Suprafacial addition, leading to stereospecific outcomes. |

This table presents hypothetical features of a hetero-Diels-Alder reaction involving this compound based on the general principles of such reactions.

Lewis acids are frequently employed to accelerate and control the selectivity of organic reactions. organic-chemistry.orgnih.govsci-hub.seresearchgate.netnih.gov In reactions involving this compound, Lewis acids like niobium pentachloride (NbCl₅) and iron(III) chloride (FeCl₃) can play a significant role by activating the formyl group. researchgate.netresearchgate.net

Coordination of the Lewis acid to the carbonyl oxygen of the formyl group increases its electrophilicity, making it more susceptible to nucleophilic attack. In the context of a multicomponent or cycloaddition reaction, this activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the formyl group), thereby accelerating the reaction rate. organic-chemistry.orgsci-hub.se For instance, in aza-Diels-Alder reactions, FeCl₃ has been shown to act as a potent Lewis acid catalyst, facilitating the formation of tetrahydropyridines. organic-chemistry.orgnih.govsci-hub.seresearchgate.net Similarly, NbCl₅ has been utilized as a catalyst in various organic transformations, including allylation and multicomponent reactions. researchgate.netresearchgate.net

The catalytic cycle would involve the initial coordination of the Lewis acid to the this compound, followed by the reaction with other components. After the product is formed, the Lewis acid is regenerated, allowing it to participate in further catalytic cycles.

Table 2: Proposed Role of Lewis Acids in Reactions of this compound

| Lewis Acid | Proposed Role | Expected Outcome |

| NbCl₅ | Activation of the formyl group by coordination to the carbonyl oxygen. | Increased reaction rate, improved yield, potential for enhanced selectivity. |

| FeCl₃ | Formation of a highly Lewis acidic species that activates the formyl group. | Acceleration of cycloaddition or nucleophilic addition reactions. |

This table outlines the expected roles and outcomes of using NbCl₅ and FeCl₃ as catalysts in reactions involving this compound, based on their known catalytic activities.

Deuterium (B1214612) labeling is a powerful technique used to trace the fate of specific hydrogen atoms during a reaction, thereby providing valuable mechanistic information. researchgate.netbeilstein-journals.orgclearsynth.comchem-station.comnih.gov By replacing a hydrogen atom with its heavier isotope, deuterium, one can follow its position in the product, revealing details about bond-forming and bond-breaking steps, as well as potential rearrangements. chem-station.com

In the study of multicomponent reactions involving this compound, deuterium labeling could be used to elucidate the reaction pathway. For example, if a deuterated reactant is used, the position of the deuterium label in the final product can confirm or rule out proposed intermediates and transition states. beilstein-journals.org The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can also be measured to determine if a particular C-H bond is broken in the rate-determining step of the reaction. chem-station.com

For instance, using a deuterated aldehyde in a multicomponent reaction can help determine if the aldehydic proton is involved in any key steps of the mechanism. beilstein-journals.org The absence of deuterium scrambling in the product would suggest a concerted or highly selective stepwise process. beilstein-journals.org

Computational Chemistry Approaches for Reaction Pathway Analysis

Computational chemistry provides a powerful lens through which to examine reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.netyoutube.comyoutube.com In the context of chemical reactions, DFT calculations are invaluable for locating and characterizing transition state (TS) structures. researchgate.netyoutube.comyoutube.com The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

For reactions involving this compound, DFT studies can be employed to model the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states connecting them. researchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a proposed reaction pathway. nih.gov For example, in a hetero-Diels-Alder reaction, DFT could be used to compare the activation barriers for the formation of different stereoisomers, thus predicting the stereochemical outcome of the reaction. nih.gov

Table 3: Representative Data from a Hypothetical DFT Study of a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | +5.2 |

| Product | -15.8 |

This table provides illustrative data from a hypothetical DFT calculation, showing the relative energies of stationary points along a reaction coordinate.

An Intrinsic Reaction Coordinate (IRC) calculation is a computational method used to trace the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. scm.com Performing an IRC analysis after locating a transition state with DFT is a crucial step to verify that the calculated transition state indeed connects the intended reactants and products. scm.com

The IRC path can be visualized as the trajectory that a molecule would follow if it had infinitesimal kinetic energy, moving downhill from the transition state "saddle point" in both the forward and reverse directions. scm.com This analysis provides a detailed picture of the geometric changes that occur during the reaction, including bond formation and cleavage. For a multicomponent reaction involving this compound, an IRC analysis could reveal the sequence of events, for example, whether a particular bond forms before or after another, providing a dynamic view of the reaction mechanism.

Reaction Phase Diagrams and Mechanistic Deconvolution

Currently, there is a notable absence of published research specifically detailing the reaction phase diagrams or mechanistic deconvolution for reactions involving this compound. Phase diagrams, which are fundamental in understanding the stable phases of a substance under varying conditions of temperature, pressure, and composition, have not been experimentally determined or theoretically modeled for reaction systems of this compound.

Similarly, mechanistic deconvolution, the process of breaking down a complex reaction into its elementary steps, has not been a specific focus of any available studies on this compound. While chemists can predict potential reaction pathways based on the functional groups present—an aldehyde and two nitrile groups on a benzene (B151609) ring—these hypotheses have not been substantiated through detailed kinetic and mechanistic experiments for this specific molecule. The interplay between the electron-withdrawing nitrile groups and the reactive aldehyde functionality suggests a rich and complex reactivity that awaits thorough investigation.

Examination of Nucleophilic Attack and Rearrangement Processes

The chemical structure of this compound inherently points towards a susceptibility to nucleophilic attack, primarily at the electrophilic carbon of the formyl group. General principles of organic chemistry suggest that a wide array of nucleophiles could react at this site. However, specific studies detailing the kinetics, thermodynamics, and product distributions for such reactions with this compound are not present in the accessible scientific literature.

Rearrangement processes involving this compound are also a subject that remains to be explored. While various named rearrangement reactions are well-documented for other organic compounds, their applicability and outcomes with this compound have not been reported. The unique electronic environment created by the two nitrile substituents could potentially influence the pathways of classical rearrangement reactions, but without experimental data, any discussion remains speculative.

Applications of 4 Formylphthalonitrile and Its Derivatives in Advanced Materials and Systems

Phthalocyanine (B1677752) Chemistry and Related Macrocycles

A Linchpin for Unsymmetrically Substituted Phthalocyanines

The synthesis of unsymmetrically substituted phthalocyanines, where the peripheral substituents on the macrocycle are not all identical, is a significant area of research. These molecules offer a higher degree of control over the final properties of the material compared to their symmetrical counterparts. 4-Formylphthalonitrile is an invaluable tool in this pursuit. Through statistical condensation reactions involving a mixture of substituted and unsubstituted phthalonitriles, including this compound, chemists can generate a variety of asymmetrically substituted phthalocyanines. The formyl group can then be further reacted, for instance, through Knoevenagel or Wittig reactions, to introduce a wide array of functional groups. This postsynthetic modification allows for the fine-tuning of the phthalocyanine's solubility, aggregation behavior, and electronic properties.

The aldehyde functionality of this compound allows for the introduction of diverse chemical moieties through well-established organic reactions. This versatility is key to creating phthalocyanines with specific functions.

| Reaction Type | Reagent/Conditions | Resulting Functional Group |

| Knoevenagel Condensation | Active methylene compounds | Substituted alkenes |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Reductive Amination | Amines, reducing agent | Amines |

| Aldol Condensation | Ketones or aldehydes | β-hydroxy carbonyls |

Role in Conjugated Polyisocyanide Systems Bearing Phthalocyanine Units

While direct evidence of this compound's specific role in conjugated polyisocyanide systems bearing phthalocyanine units is not extensively documented in publicly available research, the potential for its application is significant. The formyl group can be converted to an amine group, which can then be transformed into an isocyanide. This isocyanide-functionalized phthalocyanine could then be polymerized to form a conjugated polyisocyanide with pendant phthalocyanine units. Such polymers are of interest for their potential conductive and photophysical properties. The synthesis of phthalocyanine-polyisocyanide conjugates has been explored, demonstrating the feasibility of combining these two classes of materials nih.gov.

Development of New Phthalocyanine Molecular Scaffolds for Diverse Applications

The ability to introduce a variety of functional groups via the formyl moiety of this compound is instrumental in the development of new phthalocyanine molecular scaffolds. These scaffolds can be designed for a multitude of applications, including catalysis, sensing, and photodynamic therapy. For example, attaching specific receptor units to the phthalocyanine core via the formyl group can lead to the creation of highly selective chemical sensors. Similarly, the introduction of solubilizing groups can enhance their biocompatibility for medical applications.

Solid-State Synthesis of Phthalocyanines

Solid-state synthesis offers a more environmentally friendly alternative to traditional solvent-based methods for producing phthalocyanines. These reactions, often initiated by heat or mechanical grinding (mechanochemistry), can lead to high yields and reduced waste. While the direct solid-state synthesis utilizing this compound is not yet widely reported, the general methodology for the solid-state synthesis of phthalocyanines from phthalonitrile (B49051) precursors has been established. This approach avoids the use of high-boiling, toxic solvents, making the production process more sustainable.

Optoelectronic Materials: Harnessing Light and Charge

The unique electronic properties of phthalocyanines make them highly attractive for use in optoelectronic devices. Their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, coupled with their excellent thermal and chemical stability, positions them as promising materials for applications such as organic solar cells.

Organic Solar Cells

Phthalocyanine derivatives are extensively studied for their potential as electron-donating materials in organic solar cells (OSCs) scirp.orgresearchgate.netmdpi.com. The performance of these devices is highly dependent on the molecular structure of the active materials. The ability to modify the phthalocyanine structure using precursors like this compound is therefore of great interest.

Research into phthalocyanine-based sensitizers for dye-sensitized solar cells (DSSCs) has also shown the importance of molecular engineering to optimize performance swan.ac.ukrsc.org. The ability to introduce specific anchoring groups and to control the electronic properties of the phthalocyanine dye through the use of functionalized precursors like this compound is a key strategy in the development of more efficient DSSCs.

Semiconductors and Related Devices

This compound serves as a crucial building block in the synthesis of advanced organic semiconducting materials, particularly metal phthalocyanines (MPcs). These macrocyclic compounds are renowned for their thermal and chemical stability, as well as their versatile electronic properties, which make them suitable for a range of semiconductor applications. The incorporation of functional groups, such as the formyl group from this compound, allows for the fine-tuning of the electronic characteristics and molecular packing of the resulting phthalocyanines, which in turn influences their performance in electronic devices.

Phthalocyanine-based materials derived from precursors like this compound have been extensively investigated for their use in Organic Field-Effect Transistors (OFETs). OFETs are fundamental components of modern flexible electronics, including displays and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Phthalocyanines can act as either p-type (hole-transporting) or n-type (electron-transporting) semiconductors. The introduction of electron-withdrawing groups, a modification that can be facilitated by the reactivity of the formyl group, is a common strategy to produce n-type semiconductor behavior.

Research into phthalocyanine-based OFETs has demonstrated a wide range of charge carrier mobilities, depending on the central metal atom, peripheral substituents, and thin-film morphology. While specific performance data for phthalocyanines derived directly from this compound is not extensively detailed in the provided context, the general performance of related phthalocyanine semiconductors in OFETs is well-documented.

Table 1: Representative Performance of Phthalocyanine-Based Organic Field-Effect Transistors

| Phthalocyanine Derivative | Device Configuration | Carrier Type | Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|---|

| Zinc Phthalocyanine (ZnPc) | Top-contact | p-type | ~0.1-1.0 | >10⁵ |

| Copper Phthalocyanine (CuPc) | Bottom-gate | p-type | ~0.02-0.1 | >10⁶ |

| Fluorinated Phthalocyanines | Top-contact | n-type | ~0.1-0.5 | >10⁵ |

Note: This table presents typical performance ranges for various phthalocyanine derivatives to illustrate their potential as organic semiconductors. The specific performance of derivatives from this compound would depend on the final molecular structure.

The formyl group of this compound offers a reactive handle for post-synthesis modification of the phthalocyanine macrocycle. This allows for the attachment of various functional moieties that can influence the material's solubility, self-assembly, and electronic properties, thereby enabling the creation of tailored semiconductors for specific device applications.

Supramolecular Chemistry and Organized Assemblies

This compound is a valuable precursor for designing phthalocyanine molecules capable of forming highly ordered supramolecular assemblies. The unique properties of these assemblies are governed by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. The formyl group, being polar and capable of forming hydrogen bonds, can play a significant role in directing the self-assembly of the resulting phthalocyanine derivatives.

Phthalocyanines, due to their planar and aromatic nature, have a strong tendency to aggregate through π-π stacking, forming columnar structures. These columnar assemblies are of great interest for creating one-dimensional conductive pathways, making them suitable for applications in molecular electronics and sensors. The substituents on the periphery of the phthalocyanine ring, which can be introduced via precursors like this compound, have a profound impact on the arrangement and stability of these assemblies.

The formyl group can be utilized in several ways to control supramolecular organization:

Directing Intermolecular Interactions: The polar formyl group can participate in dipole-dipole interactions and hydrogen bonding, influencing the relative orientation of molecules within the assembly.

Post-Synthetic Modification: The aldehyde functionality can be chemically modified to introduce other groups that can drive self-assembly through specific recognition motifs, such as host-guest interactions or metal-ligand coordination.

Liquid Crystal Formation: By attaching long alkyl chains to the phthalocyanine core, often through reactions involving the formyl group, it is possible to induce liquid crystalline behavior. In the liquid crystalline phase, the molecules self-organize into ordered structures, which can be aligned over large areas.

The formation of these organized assemblies can be observed through various analytical techniques, and the resulting structures can exhibit enhanced electronic and optical properties compared to the individual molecules.

Chemical and Biosensing Applications

Phthalocyanine derivatives, synthesized from precursors like this compound, are highly effective materials for chemical and biosensing applications. nih.govmdpi.com Their utility in this field stems from their intense color, which changes upon interaction with analytes, and their electrochemical activity. The formyl group on the phthalonitrile precursor allows for the introduction of specific functionalities onto the phthalocyanine macrocycle, enabling the design of sensors with high selectivity and sensitivity.

Phthalocyanine-based sensors can operate through various mechanisms, including optical and electrochemical detection. For optical sensors, the binding of an analyte to the phthalocyanine can cause a change in its absorption or fluorescence spectrum. In electrochemical sensors, the interaction can alter the redox properties of the phthalocyanine, which can be measured as a change in current or potential.

The versatility of this compound lies in its ability to be a starting point for creating phthalocyanines with tailored recognition sites. The formyl group can be chemically modified to introduce receptors that specifically bind to target analytes such as metal ions, gases, or biological molecules. For example, phthalocyanines have been successfully used in gas sensors for the detection of oxidizing and reducing gases. mdpi.com

To further enhance the performance of phthalocyanine-based sensors, they are often integrated with nanomaterials such as carbon nanotubes, graphene, or metal nanoparticles. nih.govnih.gov These nanomaterials provide a high surface area for sensor fabrication and can improve the signal transduction process. Phthalocyanine derivatives can be non-covalently or covalently attached to the surface of these nanomaterials. The reactive formyl group of a this compound-derived phthalocyanine can be used to form a stable covalent linkage to a functionalized nanomaterial, ensuring the long-term stability of the sensor.

The combination of the recognition capabilities of the phthalocyanine with the unique electronic and optical properties of the nanomaterial can lead to sensors with significantly improved sensitivity and lower detection limits. nih.govnih.gov

Table 3: Examples of Phthalocyanine-Based Sensing Systems

| Sensor Type | Target Analyte | Sensing Principle | Role of Functionalized Phthalocyanine |

|---|---|---|---|

| Optical Gas Sensor | NO₂, NH₃ | Change in UV-Vis absorption spectrum | Phthalocyanine's electronic structure is perturbed by gas molecules. |

| Electrochemical Sensor | Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺) | Change in redox potential or current | Specific binding sites on the phthalocyanine chelate with metal ions. |

| Biosensor | Glucose, DNA | Enzymatic reaction or hybridization event causing a detectable signal | Phthalocyanine acts as a transducer or a label. |

Medicinal and Biomedical Applications (as Precursors or Building Blocks)

This compound is a key intermediate in the synthesis of phthalocyanines that have significant potential in medicinal and biomedical fields, particularly as photosensitizers in Photodynamic Therapy (PDT). nih.gov

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. nih.govwikipedia.orgmayoclinic.orgcancer.gov Phthalocyanines are excellent candidates for PDT photosensitizers due to their strong absorption of light in the red and near-infrared region of the electromagnetic spectrum, where light has deeper tissue penetration. nih.gov

The properties of a phthalocyanine photosensitizer, such as its solubility, cellular uptake, and subcellular localization, can be tailored by introducing specific substituents to the macrocycle. The formyl group of this compound provides a convenient point of attachment for such functionalization. For instance, modifying the phthalocyanine with hydrophilic groups can improve its solubility in biological media, while attaching targeting moieties can enhance its selective accumulation in tumor cells.

Silicon phthalocyanines, in particular, have been extensively studied as PDT agents. nih.govnih.govnih.gov The synthesis of functionalized silicon phthalocyanines can begin with appropriately substituted phthalonitriles, for which this compound is a versatile precursor. Research has shown that phthalocyanine-based PDT can induce apoptosis in cancer cells and that the efficacy of the treatment can be monitored by observing biomarkers of cell death. nih.govnih.govnih.gov

Table 4: Key Properties of Phthalocyanines as Photodynamic Therapy Agents

| Property | Desired Characteristic | Role of this compound-Derived Substituents |

|---|---|---|

| Absorption Wavelength | Strong absorption in the 650-800 nm range for deep tissue penetration. | The core phthalocyanine structure is the primary determinant. |

| Singlet Oxygen Quantum Yield | High efficiency in generating singlet oxygen upon photoexcitation. | The central metal and peripheral groups can influence this. |

| Solubility | Sufficient solubility in physiological media for administration. | The formyl group can be converted to hydrophilic moieties to enhance solubility. |

| Tumor Selectivity | Preferential accumulation in tumor tissue over healthy tissue. | Targeting ligands can be attached via the formyl group to improve selectivity. |

| Photostability | Resistance to degradation upon exposure to light. | The robust phthalocyanine macrocycle provides inherent stability. |

Enzyme Inhibitors (e.g., Cathepsin K Inhibitors)

Derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting cysteine proteases like Cathepsin K. Cathepsin K is a crucial enzyme involved in bone resorption and has been identified as a significant therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis. The inhibition of Cathepsin K can mitigate the degradation of the bone matrix.

Detailed Research Findings

Recent research has focused on the synthesis of novel heterocyclic compounds derived from this compound and their subsequent evaluation as Cathepsin K inhibitors. One notable study involved a multicomponent reaction to synthesize a series of 2,4-diphenylquinolines, which included five phthalonitrile-quinoline dyads. In this synthesis, this compound served as a key aldehyde reactant.

The resulting compounds were screened for their ability to inhibit Cathepsin K. Among the synthesized derivatives, the phthalonitrile-quinoline compounds demonstrated significant inhibitory activity. This highlights the importance of the nitrile groups for the enzymatic inhibition.

Specifically, the compound designated as 4b emerged as the most potent inhibitor from this series. It exhibited a half-maximal inhibitory concentration (IC50) of 1.55 µM against a Z-Phe-Arg-MCA substrate. Further investigation into its mechanism of action revealed that compound 4b functions as an uncompetitive inhibitor. scielo.br This mode of inhibition indicates that the inhibitor binds exclusively to the enzyme-substrate complex, a mechanism that can offer advantages in terms of specificity and in vivo efficacy.

Molecular docking studies have supported these experimental findings, providing insights into the favorable interactions between the phthalonitrile-quinoline inhibitor and the active site of the Cathepsin K enzyme. scielo.br The nitrile functionality is a well-established "warhead" for the reversible inhibition of cysteine proteases, where it interacts with the catalytic cysteine residue in the enzyme's active site.

The development of these this compound derivatives represents a promising avenue for the creation of novel therapeutic agents for bone-related disorders.

Inhibitory Activity of this compound Derivative against Cathepsin K

| Compound | Structure | IC50 (µM) | Inhibition Mechanism |

| 4b | Phthalonitrile-quinoline dyad | 1.55 | Uncompetitive |

Advanced Spectroscopic Characterization Methodologies for 4 Formylphthalonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

¹H and ¹³C NMR Techniques for Structural Confirmation

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of 4-Formylphthalonitrile. The ¹H NMR spectrum provides information on the number of unique protons, their chemical environment (shielding/deshielding), and their proximity to other protons through spin-spin coupling. mnstate.edu For this compound, the spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to appear far downfield. oregonstate.educhemistrysteps.com The aromatic protons will appear in the aromatic region, with their specific shifts and coupling patterns (doublets, doublet of doublets) determined by their position relative to the electron-withdrawing formyl and cyano groups.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. libretexts.org Each chemically non-equivalent carbon atom produces a distinct signal, and the chemical shift indicates its hybridization and electronic environment. libretexts.org For this compound, separate signals are expected for the aldehydic carbonyl carbon, the two nitrile carbons, and the six aromatic carbons. The carbonyl carbon signal appears significantly downfield, while the nitrile carbons have a characteristic shift in the 110-120 ppm range. The aromatic carbons are influenced by the electronic effects of the substituents, leading to a predictable pattern of signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (H-3) | 8.0 - 8.2 | Singlet (s) or Doublet (d) |

| Aromatic (H-5) | 8.2 - 8.4 | Doublet (d) |

Note: Predicted values are based on general chemical shift ranges for aromatic aldehydes and nitriles. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-1) | 115 - 120 |

| Aromatic (C-2) | 115 - 120 |

| Aromatic (C-3) | 130 - 140 |

| Aromatic (C-4) | 135 - 145 |

| Aromatic (C-5) | 130 - 140 |

| Aromatic (C-6) | 125 - 135 |

| Nitrile (-CN) | 110 - 120 |

Note: Predicted values are based on general chemical shift ranges and substituent effects. Actual values may vary.

Advanced Multidimensional NMR for Complex Structure Elucidation

For more complex derivatives of this compound, such as macrocyclic phthalocyanines, one-dimensional NMR spectra can become crowded and difficult to interpret. In these cases, advanced multidimensional NMR techniques are indispensable for unambiguous signal assignment. organicchemistrydata.org

Correlation Spectroscopy (COSY): A 2D ¹H-¹H NMR experiment that identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum connect signals from adjacent protons, allowing for the mapping of proton connectivity within a spin system, which is crucial for assigning protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates the chemical shifts of protons with the directly attached carbon atoms. It is invaluable for assigning carbon signals based on the already-assigned proton signals.

These techniques, often used in combination, provide a robust framework for the complete and accurate structural elucidation of complex molecules derived from this compound.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the functional groups present in a molecule, making them excellent tools for structural characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. vscht.czscribd.comlibretexts.org For this compound, the FTIR spectrum is expected to show several characteristic absorption bands that confirm its structure.

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the 2220-2240 cm⁻¹ region, which is highly characteristic of the nitrile functional group.

Aldehyde (C=O) Stretch: A strong, sharp peak corresponding to the carbonyl stretch of the aldehyde is expected around 1700-1720 cm⁻¹. Its position can indicate conjugation with the aromatic ring.

Aldehyde (C-H) Stretch: The C-H bond of the aldehyde group typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet).

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic ring.

Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

Aromatic C-H Bending: Strong bands in the fingerprint region (below 1000 cm⁻¹) relate to the out-of-plane C-H bending vibrations, which can provide information about the substitution pattern of the aromatic ring. instanano.com

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aldehyde | 2850 - 2800 and 2750 - 2700 | Weak |

| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp |

| C=O Stretch | Aldehyde | 1720 - 1700 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Techniques

Raman spectroscopy is a complementary vibrational technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. spectroscopyonline.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this compound, the symmetric stretching of the C≡N and the aromatic ring breathing modes are expected to be particularly Raman active. nih.gov The carbonyl (C=O) stretch will also be visible in the Raman spectrum. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can enhance the Raman signal by orders of magnitude (10³ to 10⁶ or more). This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically made of gold or silver. SERS is particularly useful for analyzing trace amounts of material and for studying molecules, like phthalocyanine (B1677752) derivatives of this compound, that can be coordinated to metal surfaces. The technique not only enhances the signal but can also provide information about the orientation of the molecule on the surface, as the enhancement effect is distance- and orientation-dependent. malvernpanalytical.com

Electronic Absorption and Emission Spectroscopy Methodologies

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence (emission) spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. msu.edu

For this compound, the UV-Visible absorption spectrum is dictated by its chromophores: the benzene ring, the carbonyl group, and the nitrile groups. vscht.cz The spectrum is expected to be dominated by π→π* transitions associated with the conjugated π-electron system of the aromatic ring, which typically result in strong absorption bands in the near-UV region (200-400 nm). youtube.com The carbonyl group and nitrile groups also possess non-bonding (n) electrons, which can undergo n→π* transitions. These transitions are generally much weaker in intensity than π→π* transitions and may appear as a shoulder on the main absorption band or be obscured by it. youtube.com The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity.

Emission spectroscopy (fluorescence) measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. While many simple aromatic aldehydes exhibit weak fluorescence or none at all due to efficient intersystem crossing to the triplet state, complex derivatives such as phthalocyanines synthesized from this compound are often highly fluorescent, with applications in sensing and photodynamic therapy. Their emission spectra provide valuable information about the energy of the excited state and the efficiency of the radiative decay process. nih.gov

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Phenyl Ring / C=O / C≡N | 200 - 300 | High |

| n → π* | Carbonyl (C=O) | 300 - 350 | Low |

UV-Visible (UV/Vis) Absorption Spectroscopy

UV-Visible spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For derivatives of this compound, the absorption spectra are characterized by distinct bands that correspond to π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group.

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. For instance, the conjugation of the formyl group with the phthalonitrile (B49051) ring system influences the energy of the electronic transitions. In a study of a related compound, 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile, the spectroscopic properties were thoroughly examined to understand its electronic structure mjcce.org.mk.

In conjugated systems containing carbonyl groups, two main absorption bands are typically observed. A strong absorption, corresponding to a π→π* transition, and a weaker, longer-wavelength absorption, corresponding to an n→π* transition of the carbonyl group masterorganicchemistry.com. The extension of conjugation generally leads to a bathochromic (red) shift in the absorption maximum (λmax) masterorganicchemistry.com.

Table 1: Representative UV-Vis Absorption Data for Phthalonitrile Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Reference |

| 4-(4-formylphenoxy)phthalonitrile Derivative | Chloroform | 295, 315 | Not Reported | π→π* | N/A |

| General Aldehyde-substituted Phthalocyanine | THF | 348, 610, 676 | Not Reported | B and Q bands | N/A |

Fluorescence Spectroscopy and Quantum Yield Measurements

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. While many phthalonitrile derivatives are precursors for larger, highly fluorescent macrocycles like phthalocyanines, their intrinsic fluorescence can also be of interest.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is influenced by various factors, including the molecular structure, solvent polarity, and temperature, which affect the rates of radiative and non-radiative decay processes nih.gov.

Derivatives of this compound, particularly when incorporated into larger systems like phthalocyanines, can exhibit significant fluorescence. For example, unsymmetrically substituted zinc phthalocyanines derived from functionalized phthalonitriles have been shown to have fluorescence quantum yields suitable for detection techniques researchgate.net. The fluorescence emission spectra of these compounds are typically mirror images of their absorption spectra and exhibit a Stokes shift, which is the difference between the absorption and emission maxima nih.gov.

Table 2: Fluorescence Quantum Yields for Substituted Phthalocyanine Derivatives

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |

| Unsymmetrically Substituted Zinc Phthalocyanine 1 | DMF | 640 | ~680 | 0.22 | researchgate.net |

| Unsymmetrically Substituted Zinc Phthalocyanine 2 | DMF | 640 | ~690 | 0.19 | researchgate.net |

| Naphthol and Carboxy substituted Zinc(II) Phthalocyanine | Not Specified | Not Specified | Not Specified | 0.05 - 0.16 | miamioh.edu |

Circular Dichroism (CD) Spectroscopy for Chiral Systems

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, it can be used as a precursor to synthesize chiral derivatives, such as certain substituted phthalocyanines.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to elucidate the relationship between the molecular structure and the chiroptical properties. These studies have shown that the orientation of chiral substituents relative to the phthalocyanine core is a determining factor for the observed CD spectrum mjcce.org.mk.

Mass Spectrometry Methodologies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. Different ionization methods provide complementary information.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a soft ionization technique particularly useful for the analysis of a wide range of molecules, from small organic compounds to large biomolecules and polymers case.edubruker.com. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation case.edu. This typically results in the observation of the intact molecular ion, often as a protonated species [M+H]⁺ or a cationized adduct.

For phthalonitrile derivatives, MALDI-TOF MS is used to confirm the molecular weight of newly synthesized compounds. For example, the MALDI-TOF mass spectrum of a 4-(5-(diethylamino)-2-formylphenoxy) phthalonitrile derivative showed a peak corresponding to its molecular ion, confirming its successful synthesis researchgate.net. This technique is advantageous for its speed and ability to handle complex samples.

Table 3: Representative MALDI-TOF Data for a Phthalonitrile Derivative

| Compound | Matrix | Observed m/z | Ion Species | Reference |

| 4-(5-(diethylamino)-2-formylphenoxy) phthalonitrile | Not Specified | 308.23 | [M+H]⁺ | researchgate.net |

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV) in the gas phase nih.gov. This high energy leads to the formation of a radical cation (M⁺•) and causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which is invaluable for structural elucidation wikipedia.org.

While a specific EI mass spectrum for this compound is not available in the cited literature, a general fragmentation pattern can be predicted based on its structure. Common fragmentation pathways would likely involve the loss of the formyl group (•CHO), carbon monoxide (CO) from the formyl group, and hydrogen cyanide (HCN) from the nitrile groups. The molecular ion peak, if observed, would confirm the molecular weight of the compound. However, due to the high energy of EI, the molecular ion peak can sometimes be weak or absent for certain compounds nih.gov.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules nih.gov. In ESI, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated [M+H]⁺ or deprotonated [M-H]⁻ species, with very little fragmentation nih.gov. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides high mass accuracy and resolution bruker.com.

This technique is widely used for the characterization of phthalonitrile derivatives and their resulting complexes, such as phthalocyanines. For instance, new unsymmetrically substituted Zn(II) phthalocyanines have been characterized using ESI-MS to confirm their molecular weight with high accuracy researchgate.net. The soft nature of ESI ensures that the intact molecular ion of these large macrocycles is observed, which is crucial for confirming their successful synthesis.

Advanced Imaging and Microscopy Techniques for Derived Materials

The nanoscale morphology and surface properties of polymeric materials derived from this compound are critical to their performance in advanced applications. Advanced imaging techniques, particularly Atomic Force Microscopy (AFM), provide unparalleled insight into the surface topography, phase distribution, and nanomechanical properties of these materials.

Atomic Force Microscopy (AFM) for Polymer Characterization

Atomic Force Microscopy (AFM) has emerged as a powerful tool for the characterization of a wide range of polymeric materials at the nanoscale. nih.gov Unlike electron microscopy techniques, AFM operates by scanning a sharp probe over the material's surface, allowing for three-dimensional imaging in various environments with minimal sample preparation. nih.gov This capability is particularly advantageous for insulating and soft polymeric materials. The interaction between the AFM tip and the sample surface can provide a wealth of information beyond simple topography, including details on the material's mechanical and adhesive properties.

For polymers derived from this compound, which are often designed for high-performance applications requiring specific surface characteristics, AFM can elucidate structure-property relationships at the nanoscale. The aldehyde functionality in the monomer unit can influence the curing process and the final network structure, leading to unique surface morphologies that can be effectively probed by AFM.

Topographical Analysis and Surface Roughness

One of the primary applications of AFM is the detailed topographical mapping of polymer surfaces. For cured resins derived from this compound, AFM can reveal features such as nodules, pores, and other surface irregularities that may arise during polymerization and processing. The quantitative analysis of surface roughness is a key parameter that can be extracted from AFM data. This is crucial for applications where surface smoothness is critical, such as in coatings and thin films.

While no specific AFM data for polymers derived directly from this compound is publicly available, studies on analogous crosslinked phthalonitrile polymer networks provide insight into the expected morphological features. For instance, the curing process in phthalonitrile resins can lead to the formation of highly crosslinked, heterogeneous networks. mdpi.com AFM would be instrumental in visualizing the nanoscale domains and phase separation that might occur in such systems.

Phase Imaging for Component Distribution

In addition to topography, AFM can operate in various modes to map the distribution of different components in a polymer blend or composite. Phase imaging, a common AFM technique, is sensitive to variations in material properties such as adhesion, stiffness, and viscoelasticity. This allows for the visualization of distinct phases within a heterogeneous polymer matrix. For materials derived from this compound, especially if copolymerized or blended with other polymers, phase imaging could reveal the nanoscale distribution of the different polymeric components. This is critical for understanding the miscibility and interfacial properties of the blend, which in turn govern its macroscopic mechanical and thermal properties.

Nanomechanical Properties

Advanced AFM modes, such as PeakForce Quantitative Nanomechanical Mapping (PF-QNM), enable the quantitative measurement of mechanical properties at the nanoscale, including modulus, adhesion, and deformation. For high-performance polymers derived from this compound, understanding the homogeneity of their mechanical properties at the nanoscale is essential. For example, in a crosslinked network, AFM could map variations in stiffness, identifying regions with higher or lower crosslink densities. This information is invaluable for optimizing the curing process and tailoring the mechanical performance of the final material.

The following table summarizes the potential AFM characterization data that could be obtained for polymers derived from this compound, based on typical measurements for similar high-performance polymers.

| AFM Measurement | Parameter | Typical Values for High-Performance Polymers | Significance for this compound Polymers |

| Topography | Root Mean Square (RMS) Roughness | 0.5 - 10 nm | Indicates surface smoothness and potential defects. |

| Feature Size | 10 - 200 nm | Reveals the size of morphological domains or aggregates. | |

| Phase Imaging | Phase Contrast | 5° - 50° | Differentiates between components with varying mechanical properties. |

| Nanomechanical Mapping | Young's Modulus | 1 - 10 GPa | Quantifies the stiffness and homogeneity of the polymer network. |

| Adhesion Force | 1 - 20 nN | Provides insight into surface energy and interfacial interactions. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Theoretical and Computational Studies of 4 Formylphthalonitrile Systems

Molecular Modeling and Simulation Methodologies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 4-formylphthalonitrile, these methods are instrumental in determining its three-dimensional structure, conformational flexibility, and physical properties.

At the core of molecular modeling is the determination of the molecule's geometry, including bond lengths, bond angles, and dihedral angles. These parameters are typically calculated by finding the minimum energy conformation of the molecule. Computational software can be used to measure these geometric parameters with high precision. For instance, the bond lengths and angles of a molecule can be determined after its structure has been optimized to the lowest energy state.

Molecular dynamics (MD) simulations are a powerful tool within this field, allowing for the study of the dynamic behavior of molecules over time. While detailed MD studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar organic molecules. Such simulations could provide insights into the conformational changes of the formyl and nitrile groups, as well as interactions with solvent molecules or biological macromolecules.

Table 1: Representative Calculated Geometric Parameters for a Substituted Phthalonitrile (B49051)

| Parameter | Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-CN bond length | ~1.44 Å |

| C≡N bond length | ~1.16 Å |

| C-CHO bond length | ~1.48 Å |

| C=O bond length | ~1.22 Å |

| C-C-C (aromatic) bond angle | ~120° |

Note: The data in this table are representative values for substituted phthalonitrile systems and may vary slightly for this compound itself.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of this compound. These calculations provide detailed information about the distribution of electrons within the molecule and its energetic properties.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify the reactivity of this compound. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters are invaluable for predicting how the molecule will interact with other chemical species. For a related compound, 4-(dec-2yn-1-yloxy)phthalonitrile, DFT calculations have shown a HOMO-LUMO energy gap of approximately 4.966 eV, indicating good stability. rsc.org

Table 2: Calculated Quantum Chemical Parameters for a Substituted Phthalonitrile Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.935 |

| LUMO Energy | -1.969 |

| HOMO-LUMO Gap (ΔE) | 4.966 |

| Ionization Potential (I) | 6.935 |

| Electron Affinity (A) | 1.969 |

| Electronegativity (χ) | 4.452 |

| Chemical Hardness (η) | 2.483 |

| Chemical Softness (S) | 0.201 |

Note: Data derived from calculations on 4-(dec-2yn-1-yloxy)phthalonitrile and are representative of the electronic properties of substituted phthalonitriles. rsc.org

Prediction of Reaction Outcomes and Selectivity

Computational chemistry offers powerful tools for predicting the outcomes and selectivity of chemical reactions involving this compound. The presence of multiple reactive sites—the aldehyde group and the two nitrile groups attached to an aromatic ring—makes predicting regioselectivity and site-selectivity a key challenge.

Computational models can be employed to evaluate the reactivity of these different functional groups. For instance, by calculating the activation energies for various possible reaction pathways, chemists can predict which products are most likely to form under specific conditions. The formyl group is susceptible to nucleophilic attack and can undergo reactions such as reduction, oxidation, and condensation. The nitrile groups can also be targeted by nucleophiles, potentially leading to hydrolysis, reduction, or cycloaddition reactions.

Modern approaches to reaction prediction often employ machine learning algorithms trained on large datasets of known chemical reactions. These models can learn the complex rules that govern chemical reactivity and apply them to new molecules like this compound to predict the major products of a given set of reactants and reagents. While specific predictive models for this compound are not widely published, the general methodologies are well-established and could be readily applied to this compound.

Table 3: Computational Methods for Predicting Reaction Outcomes

| Methodology | Application to this compound |

|---|---|

| Transition State Theory | Calculation of activation barriers for competing reaction pathways (e.g., nucleophilic attack at the formyl carbon vs. the nitrile carbon). |

| Molecular Orbital Theory | Analysis of frontier molecular orbitals (HOMO/LUMO) to identify sites of electrophilic and nucleophilic attack. |

| Machine Learning Models | Prediction of the major product by ranking a list of plausible candidates generated from reaction templates. |

| Reactivity Indices | Use of calculated parameters like Fukui functions to determine the most reactive sites within the molecule. |

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. In the context of this compound, docking studies are primarily used to investigate its potential interactions with biological macromolecules, such as proteins and enzymes. This is a crucial step in structure-based drug design and in understanding the potential biological activity of a compound.

The process involves placing the this compound molecule (the ligand) into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

While specific molecular docking studies for this compound are not extensively reported, research on related compounds with similar functional groups provides a framework for how such studies would be conducted. For example, derivatives of benzaldehyde (B42025) and various nitriles have been investigated as inhibitors for a range of enzymes. Such studies can identify the key amino acid residues in the protein's active site that interact with the ligand and can guide the design of more potent and selective derivatives.

Table 4: Representative Data from a Molecular Docking Study of a Heterocyclic Enzyme Inhibitor

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 4c | hCA I | - | His94, His96, His119, Thr199, Thr200 |

| Derivative 5b | AChE | - | Tyr121, Trp279, Phe330, Tyr334 |

Note: This table presents illustrative data from a study on α-hydroxyphosphonate derivatives to demonstrate the type of information obtained from molecular docking studies. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel 4-Formylphthalonitrile-Based Functional Materials

The aldehyde and nitrile groups in this compound allow for its use in the synthesis of a variety of functional materials, including Schiff bases and polymeric materials. These materials exhibit a range of desirable properties, making them suitable for various applications.

Schiff bases derived from this compound are of particular interest due to their potential applications in electronics and materials science. For instance, anthracene-based Schiff bases have been investigated for their selective sensor properties and potential use in cell imaging and drug delivery. The introduction of different functional units, such as anthracene, naphthalene, or furan, into the Schiff base structure allows for the fine-tuning of their optical and redox properties.

Furthermore, this compound can be utilized as a monomer in the production of functional polymers. For example, it can be incorporated into polyacrylonitrile fibers, which can then be functionalized to create highly active catalysts. These functionalized fibers have shown promise in environmental applications, such as the reduction of pollutants like 4-nitrophenol.

| Material Type | Precursors | Potential Applications |

| Anthracene-based Schiff bases | This compound, Anthracene derivatives | Selective sensors, Cell imaging, Drug delivery |

| Furan-based Schiff bases | This compound, Furan-2-carboxaldehyde | Antimicrobial agents, Catalysis |

| Functionalized Polyacrylonitrile Fibers | This compound, Polyacrylonitrile | Heterogeneous catalysis, Environmental remediation |

Integration into Nanotechnology and Nanoscience

In the rapidly advancing fields of nanotechnology and nanoscience, this compound is being explored as a key component in the creation of functionalized nanoparticles with tailored properties. The reactive nature of this compound allows for its attachment to the surface of nanoparticles, thereby modifying their characteristics and enabling new applications.

One area of focus is the development of nanoparticle-based catalysts. For example, silver nanoparticles can be immobilized on polyacrylonitrile fibers that have been functionalized using this compound. This process results in a highly active and reusable catalyst for chemical reactions such as the reduction of 4-nitrophenol. The functionalized fibers provide a stable support for the nanoparticles, preventing their aggregation and enhancing their catalytic efficiency.

Moreover, this compound can be used to create nanoparticles with specific functionalities for biomedical applications. For instance, it can be incorporated into the structure of theranostic nanoparticles, which are designed for both diagnosis and therapy. These nanoparticles can be engineered to target specific cells or tissues, deliver drugs, and provide imaging contrast for monitoring treatment efficacy. The versatility of this compound makes it a valuable tool for the design and synthesis of advanced nanomaterials with a wide range of potential applications.

| Nanomaterial | Functionalization | Application |